

Spectroscopic Profile of 3-Fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorophenol

Cat. No.: B1196323

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Introduction

3-Fluorophenol (C_6H_5FO) is an aromatic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique electronic properties, imparted by the fluorine substituent on the phenyl ring, make it a compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluorophenol**, complete with experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The 1H NMR spectrum of **3-Fluorophenol** provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons and the hydroxyl proton.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-5	7.21	t	8.1
H-6	6.84	d	8.2
H-2	6.78	d	10.1
H-4	6.70	ddd	8.3, 2.4, 0.8
OH	5.30	br s	-

Table 1: ^1H NMR Spectroscopic Data for **3-Fluorophenol** in CDCl_3 . ^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule. The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (^1JCF).

Carbon Assignment	Chemical Shift (δ) ppm	C-F Coupling Constant (JCF) Hz
C-3	163.6	d, ^1JCF = 244.0
C-1	156.1	d, ^3JCF = 11.0
C-5	130.5	d, ^3JCF = 9.0
C-6	111.4	d, ^4JCF = 3.0
C-2	107.5	d, ^2JCF = 21.0
C-4	103.5	d, ^2JCF = 25.0

Table 2: ^{13}C NMR Spectroscopic Data for **3-Fluorophenol** in CDCl_3 .[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluorophenol** displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
3610 - 3590	O-H stretch (free)	Medium, Sharp
~3400	O-H stretch (H-bonded)	Strong, Broad
3100 - 3000	C-H stretch (aromatic)	Medium
1615, 1595, 1490	C=C stretch (aromatic ring)	Strong
1450	C-H in-plane bend	Medium
1350 - 1200	C-O stretch	Strong
1250 - 1100	C-F stretch	Strong
900 - 675	C-H out-of-plane bend	Strong

Table 3: Key Infrared Absorption Bands for **3-Fluorophenol**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-Fluorophenol** results in a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
112	100	[M] ⁺
84	67	[M - CO] ⁺
83	72	[M - CHO] ⁺
64	36	[C ₅ H ₄] ⁺
56	46	[C ₄ H ₄] ⁺

Table 4: Mass Spectrometry Data (EI) for **3-Fluorophenol**.[\[3\]](#)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3-Fluorophenol** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 512-1024 (or more, depending on concentration).
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **3-Fluorophenol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin liquid film.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean, empty sample compartment is recorded prior to the sample scan.

Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **3-Fluorophenol** is prepared in a volatile organic solvent such as dichloromethane or methanol.

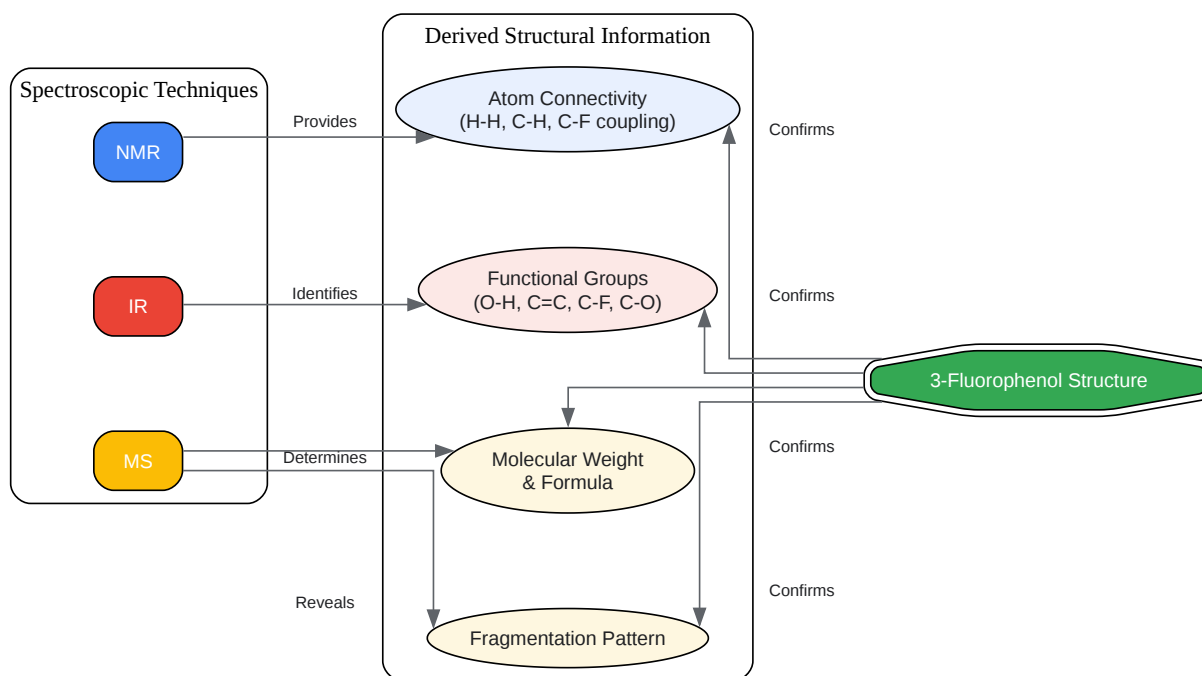
Instrumentation and Parameters:

- System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40 - 400.

Data Interpretation and Visualization

The spectroscopic data provides a comprehensive structural fingerprint of **3-Fluorophenol**. The interplay between these techniques allows for unambiguous identification.



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Caption: Workflow of Spectroscopic Analysis for **3-Fluorophenol**.

This guide serves as a foundational resource for researchers and professionals working with **3-Fluorophenol**, providing the essential spectroscopic data and methodologies for its confident identification and characterization.

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